Acetato de 2-formilfenilo

Descripción general

Descripción

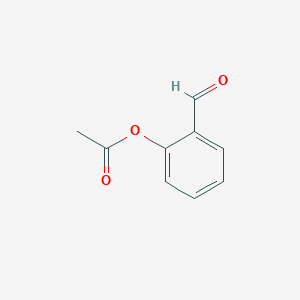

2-Formylphenyl acetate is a chemical compound with the CAS Number: 5663-67-2. It has a molecular weight of 164.16 and its IUPAC name is 2-formylphenyl acetate . It is typically stored at ambient temperature and is in liquid-oil physical form .

Molecular Structure Analysis

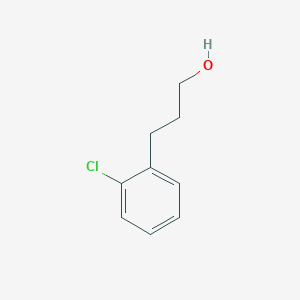

The molecular formula of 2-Formylphenyl acetate is C9H8O3 . The InChI code for the compound is 1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 .

Chemical Reactions Analysis

Esters like 2-Formylphenyl acetate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .

Physical and Chemical Properties Analysis

2-Formylphenyl acetate is a liquid-oil substance . It has a density of 1.183g/cm .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El acetato de 2-formilfenilo se utiliza en la síntesis orgánica como intermedio para la preparación de entidades químicas más complejas. Puede someterse a diversas reacciones químicas, como la sustitución acílica nucleofílica y la condensación, para formar una variedad de derivados que sirven como intermedios clave en la síntesis de productos farmacéuticos, agroquímicos y polímeros .

Farmacología

En la investigación farmacológica, el this compound puede estar involucrado en la síntesis de bibliotecas de moléculas pequeñas para el descubrimiento de fármacos. Su grupo formilo es reactivo y se puede utilizar para crear farmacóforos que son esenciales para unirse a los objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Ciencia de Materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de nuevos compuestos orgánicos con posible uso en dispositivos electrónicos. Su estructura aromática podría incorporarse a polímeros o moléculas pequeñas que exhiben propiedades conductoras o semiconductoras .

Química Analítica

El this compound se puede utilizar como un estándar o compuesto de referencia en el análisis cromatográfico. Su estructura química distinta permite que se utilice en la calibración de instrumentos y el desarrollo de métodos analíticos para la detección y cuantificación de compuestos similares .

Ciencias Ambientales

En las ciencias ambientales, el this compound podría estudiarse por su destino y comportamiento ambiental. La investigación podría centrarse en su biodegradación o en su potencial como bioindicador para ciertos tipos de contaminación orgánica en los ecosistemas .

Bioquímica

El papel del compuesto en la bioquímica podría explorarse en el contexto de reacciones enzimáticas donde puede actuar como sustrato o inhibidor. Comprender su interacción con las enzimas podría proporcionar información sobre el diseño de sensores basados en enzimas o biocatalizadores .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with various enzymes and proteins within the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .

Biochemical Pathways

It is known that similar compounds can influence various metabolic pathways, such as those involved in the metabolism of acetate .

Pharmacokinetics

It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .

Result of Action

It is likely that the compound influences cellular processes by interacting with various enzymes and proteins .

Action Environment

The action, efficacy, and stability of 2-Formylphenyl acetate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds in the environment .

Análisis Bioquímico

Biochemical Properties

2-Formylphenyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetyltransferases and dehydrogenases. These interactions often involve the transfer of acetyl groups or the oxidation-reduction processes. For instance, 2-Formylphenyl acetate can act as a substrate for acetyltransferases, leading to the formation of acetylated products. Additionally, it can be involved in redox reactions mediated by dehydrogenases, contributing to the regulation of cellular redox states .

Cellular Effects

The effects of 2-Formylphenyl acetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Formylphenyl acetate has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It can also affect gene expression by acting as a modulator of transcription factors, thereby influencing the transcription of specific genes. Furthermore, 2-Formylphenyl acetate impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 2-Formylphenyl acetate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, 2-Formylphenyl acetate can bind to specific proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, 2-Formylphenyl acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Formylphenyl acetate can change over time. The stability and degradation of 2-Formylphenyl acetate are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylphenyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Formylphenyl acetate has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-Formylphenyl acetate vary with different dosages in animal models. At low doses, 2-Formylphenyl acetate can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the impact of 2-Formylphenyl acetate changes dramatically beyond a certain dosage level. These findings highlight the importance of dosage optimization in the use of 2-Formylphenyl acetate for therapeutic purposes .

Metabolic Pathways

2-Formylphenyl acetate is involved in several metabolic pathways, including those related to acetylation and oxidation-reduction reactions. It interacts with enzymes such as acetyltransferases and dehydrogenases, which play crucial roles in these pathways. The involvement of 2-Formylphenyl acetate in these metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, the acetylation of proteins by 2-Formylphenyl acetate can alter their function and stability, impacting various cellular processes .

Transport and Distribution

The transport and distribution of 2-Formylphenyl acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Formylphenyl acetate across cellular membranes and its localization within different cellular compartments. The distribution of 2-Formylphenyl acetate can influence its activity and function, as its concentration in specific regions of the cell can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of 2-Formylphenyl acetate is an important factor that affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Formylphenyl acetate may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can participate in metabolic reactions and energy production .

Propiedades

IUPAC Name |

(2-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIJFDOWHFZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285112 | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-67-2 | |

| Record name | NSC40538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)